Cas no 1895781-68-6 (1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine)

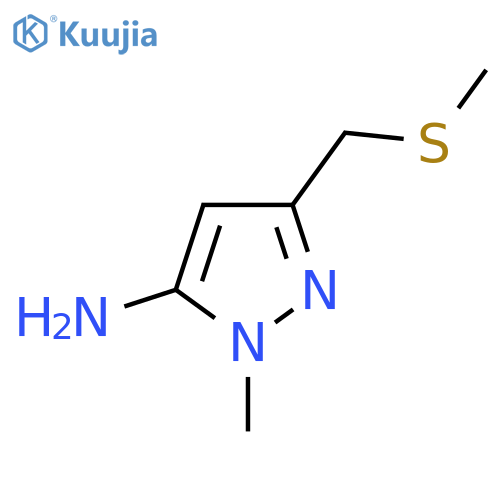

1895781-68-6 structure

商品名:1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine

1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine

- 1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine

- EN300-1765512

- 1895781-68-6

-

- インチ: 1S/C6H11N3S/c1-9-6(7)3-5(8-9)4-10-2/h3H,4,7H2,1-2H3

- InChIKey: OSMXJIBAYLLCCM-UHFFFAOYSA-N

- ほほえんだ: S(C)CC1C=C(N)N(C)N=1

計算された属性

- せいみつぶんしりょう: 157.06736854g/mol

- どういたいしつりょう: 157.06736854g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 109

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1765512-1.0g |

1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine |

1895781-68-6 | 1g |

$1157.0 | 2023-05-23 | ||

| Enamine | EN300-1765512-0.1g |

1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine |

1895781-68-6 | 0.1g |

$1019.0 | 2023-09-20 | ||

| Enamine | EN300-1765512-5g |

1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine |

1895781-68-6 | 5g |

$3355.0 | 2023-09-20 | ||

| Enamine | EN300-1765512-10g |

1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine |

1895781-68-6 | 10g |

$4974.0 | 2023-09-20 | ||

| Enamine | EN300-1765512-0.5g |

1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine |

1895781-68-6 | 0.5g |

$1111.0 | 2023-09-20 | ||

| Enamine | EN300-1765512-5.0g |

1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine |

1895781-68-6 | 5g |

$3355.0 | 2023-05-23 | ||

| Enamine | EN300-1765512-10.0g |

1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine |

1895781-68-6 | 10g |

$4974.0 | 2023-05-23 | ||

| Enamine | EN300-1765512-0.25g |

1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine |

1895781-68-6 | 0.25g |

$1065.0 | 2023-09-20 | ||

| Enamine | EN300-1765512-2.5g |

1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine |

1895781-68-6 | 2.5g |

$2268.0 | 2023-09-20 | ||

| Enamine | EN300-1765512-0.05g |

1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazol-5-amine |

1895781-68-6 | 0.05g |

$972.0 | 2023-09-20 |

1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

1895781-68-6 (1-methyl-3-(methylsulfanyl)methyl-1H-pyrazol-5-amine) 関連製品

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 249916-07-2(Borreriagenin)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量